methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride
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Overview
Description
methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yl)-2-methoxyacetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)-2-methoxyacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, such as the [2+2] photocycloaddition reaction between an imine and an alkene component.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., NaH), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and cycloaddition products. These products can be further functionalized for specific applications in research and industry.
Scientific Research Applications
Methyl 2-(azetidin-3-yl)-2-methoxyacetate has a wide range of scientific research applications, including:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-3-yl)-2-methoxyacetate involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound for its targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives, such as:
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Azetidin-3-yl-acetic acid methyl ester hydrochloride
Uniqueness
Methyl 2-(azetidin-3-yl)-2-methoxyacetate is unique due to its specific structural features and the presence of the methoxyacetate group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(7(9)11-2)5-3-8-4-5;/h5-6,8H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGXICCXVYVJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CNC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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